(R)-3-(Trifluoromethyl)piperidine hydrochloride (R)-3-(Trifluoromethyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1419075-99-2
VCID: VC2719567
InChI: InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1
SMILES: C1CC(CNC1)C(F)(F)F.Cl
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.6 g/mol

(R)-3-(Trifluoromethyl)piperidine hydrochloride

CAS No.: 1419075-99-2

Cat. No.: VC2719567

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Trifluoromethyl)piperidine hydrochloride - 1419075-99-2

Specification

CAS No. 1419075-99-2
Molecular Formula C6H11ClF3N
Molecular Weight 189.6 g/mol
IUPAC Name (3R)-3-(trifluoromethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1
Standard InChI Key HMFJYLYZLJHSIF-NUBCRITNSA-N
Isomeric SMILES C1C[C@H](CNC1)C(F)(F)F.Cl
SMILES C1CC(CNC1)C(F)(F)F.Cl
Canonical SMILES C1CC(CNC1)C(F)(F)F.Cl

Introduction

Chemical Identity and Fundamental Properties

Basic Chemical Information

(R)-3-(Trifluoromethyl)piperidine hydrochloride is a chiral heterocyclic amine compound with the molecular formula C6H11ClF3N and a molecular weight of 189.61 g/mol . It is identified by the CAS registry number 1419075-99-2 . The compound exists as a solid at standard conditions and is typically stored at temperatures between 2-8°C to maintain stability . The compound's structure features a six-membered piperidine ring with a nitrogen atom, and a trifluoromethyl group (-CF3) attached at the third carbon position with R stereochemistry.

Table 1: Basic Chemical Properties of (R)-3-(Trifluoromethyl)piperidine Hydrochloride

PropertyValue
Chemical Name(R)-3-(Trifluoromethyl)piperidine hydrochloride
CAS Number1419075-99-2
Molecular FormulaC6H11ClF3N
Molecular Weight189.61 g/mol
IUPAC Name(R)-3-(trifluoromethyl)piperidine hydrochloride
Physical FormSolid
Storage Temperature2-8°C
Purity (Commercial)Typically 95%

Structural Characteristics and Nomenclature

The compound's name indicates its key structural features: the "R" designation specifies the absolute configuration at the stereogenic center (carbon-3 of the piperidine ring), while "trifluoromethyl" denotes the presence of the -CF3 group . The term "hydrochloride" indicates that it is the salt form of the free amine, formed with hydrochloric acid. This salt formation enhances stability and solubility compared to the free base form.

Several synonyms are used to refer to this compound in scientific literature, including (R)-3-(TRIFLUOROMETHYL)PIPERIDINE HCL, (3R)-3-(trifluoromethyl)piperidine hydrochloride, and (3R)-3-(trifluoromethyl)piperidine HCl . The InChI key for this compound is HMFJYLYZLJHSIF-NUBCRITNSA-N, which serves as a unique identifier in chemical databases .

Synthesis and Preparation Methods

General Synthetic Approaches

Biological Activity and Applications

Role in Drug Development

(R)-3-(Trifluoromethyl)piperidine hydrochloride serves as an important building block in the synthesis of biologically active compounds, particularly potential drug candidates targeting various diseases. The incorporation of the trifluoromethyl group into medicinal compounds is a well-established strategy in drug design, as it can significantly alter pharmacokinetic and pharmacodynamic properties. The trifluoromethyl substituent can enhance metabolic stability, lipophilicity, and binding selectivity of drug molecules.

Structure-Activity Relationships

CategoryDetails
GHS PictogramExclamation Mark
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H302: Harmful if swallowed (from some sources)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, and others

Comparative Analysis with Related Compounds

Structural Analogues

Several related compounds share structural similarities with (R)-3-(Trifluoromethyl)piperidine hydrochloride. These include (3R)-3-(trifluoromethoxy)piperidine hydrochloride (CAS: 2443896-47-5), which contains a trifluoromethoxy (OCF3) group instead of a trifluoromethyl (CF3) group . Another related compound is 3-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride (CAS: 2260937-04-8), which contains an additional carboxylic acid group .

Table 3: Comparison of (R)-3-(Trifluoromethyl)piperidine hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
(R)-3-(Trifluoromethyl)piperidine hydrochloride1419075-99-2C6H11ClF3N189.61 g/molReference compound
(3R)-3-(trifluoromethoxy)piperidine hydrochloride2443896-47-5C6H11ClF3NO205.61 g/molContains OCF3 instead of CF3
3-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride2260937-04-8C7H11ClF3NO2233.62 g/molContains additional carboxylic acid group
3-(Trifluoromethyl)piperidine hydrochloride (racemic)1124199-60-5C6H11ClF3N189.61 g/molRacemic mixture (not stereospecific)

Functional Differences

The structural differences between these compounds likely result in distinct chemical and biological properties. The presence of a trifluoromethoxy group versus a trifluoromethyl group alters electronic properties and hydrogen bonding capabilities, while the addition of a carboxylic acid group significantly changes the compound's acidity, solubility, and potential for forming additional interactions with biological targets.

The stereochemical configuration (R versus racemic) is particularly important for biological activity, as biological systems often interact preferentially with specific stereoisomers due to the chirality of biological receptors and enzymes.

Current Research Applications and Future Directions

Future Research Directions

Future research may explore the development of new synthetic methods to prepare (R)-3-(Trifluoromethyl)piperidine hydrochloride with higher efficiency and stereoselectivity. Additionally, structure-activity relationship studies involving this compound could lead to the discovery of novel drug candidates with improved efficacy or reduced side effects. Investigation of its potential as a pharmacophore in specific therapeutic areas represents another promising direction for research.

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